N-1-Adamantylphosphoramidic dichloride
Description
Properties
CAS No. |
50606-99-0 |
|---|---|
Molecular Formula |
C10H16Cl2NOP |
Molecular Weight |
268.12 g/mol |
IUPAC Name |
N-dichlorophosphoryladamantan-1-amine |
InChI |
InChI=1S/C10H16Cl2NOP/c11-15(12,14)13-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2,(H,13,14) |
InChI Key |
IJRRLFYQOHTLGB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NP(=O)(Cl)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NP(=O)(Cl)Cl |
Other CAS No. |
50606-99-0 |
Synonyms |
N-1-adamantylphosphoramidic dichloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Phosphoramidate Esters: Dimethyl and Diphenyl Derivatives
N-1-Adamantylphosphoramidic dichloride serves as a precursor to dimethyl and diphenyl N-1-adamantylphosphoramidates. Key differences include:
| Property | This compound | Dimethyl Phosphoramidate | Diphenyl Phosphoramidate |
|---|---|---|---|
| Reactivity | High (Cl⁻ as leaving groups) | Moderate (OMe groups) | Low (OPh groups) |
| Stability | Sensitive to hydrolysis | Hydrolytically stable | Highly stable |
| Applications | Synthetic intermediate | Pharmacological studies | Antitumor activity screening |
The dichloride’s high reactivity facilitates nucleophilic substitutions, whereas the esters exhibit enhanced stability for biological testing. For example, diphenyl derivatives showed improved antitumor activity in preliminary assays compared to dimethyl analogs, likely due to increased lipophilicity from aromatic substituents .
Adamantane-Containing Amine Derivatives
1-(Adamantan-1-yl)-N-methylethanamine hydrochloride (C₁₃H₂₄ClN) shares the adamantyl group but differs in functional groups and central atom:
| Property | This compound | 1-(Adamantan-1-yl)-N-methylethanamine Hydrochloride |
|---|---|---|
| Central Atom | Phosphorus | Nitrogen |
| Functional Groups | P=O, Cl⁻ | NH(CH₃), Cl⁻ |
| Molecular Weight | ~280–300 (estimated) | 229.79 |
| Bioactivity | Antitumor potential | Neuropharmacological applications (e.g., Parkinson’s) |
The adamantyl group in both compounds enhances lipid solubility, but the phosphoramidic dichloride’s P=O and Cl⁻ groups enable broader reactivity in synthesis, whereas the amine hydrochloride’s NH(CH₃) group favors receptor-targeted interactions .
Organophosphorus Dichlorides
Compounds like (Methylcyclopentadienyl)erbium dichloride and n-Butylcyclopentadienylzirconium trichloride () differ structurally but share dichloride functionality:
| Property | This compound | Erbium/Zirconium Dichlorides |
|---|---|---|
| Central Atom | Phosphorus | Lanthanide/Transition Metal |
| Substituents | Adamantyl (organic) | Cyclopentadienyl (organometallic) |
| Applications | Drug synthesis | Catalysis, material science |
While the adamantyl dichloride is tailored for organic and medicinal chemistry, metal-containing dichlorides are used in catalysis (e.g., Suzuki couplings, as in ) due to their redox-active metal centers .
Q & A
Q. What are the established synthetic routes for N-1-Adamantylphosphoramidic dichloride, and how can reaction efficiency be optimized?
The synthesis typically involves reacting adamantylamine with phosphorus oxychloride (POCl₃) under anhydrous conditions. Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios. Evidence from analogous dichloride synthesis (e.g., N,N-dimethylphosphoramidodichloridate) suggests using a 1:1 molar ratio of amine to POCl₃ in dichloromethane, with dropwise addition to minimize exothermic effects . Post-reaction purification via fractional distillation or recrystallization improves yield. Optimization studies should employ factorial design to assess variables like solvent polarity, reaction time, and catalyst presence .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- ³¹P NMR : A singlet peak near δ 15–20 ppm confirms the phosphorus environment in the dichloride structure .
- FT-IR : Peaks at ~550 cm⁻¹ (P–Cl stretch) and 1200–1250 cm⁻¹ (P=O stretch) are diagnostic.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities. Validate purity with ≥95% area under the curve .
Q. How does the adamantyl group influence the compound’s stability under varying storage conditions?
The hydrophobic adamantyl moiety enhances thermal stability but increases sensitivity to hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in sealed, argon-purged vials with desiccants. Decomposition products (e.g., phosphoric acid derivatives) can be monitored via TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. What strategies mitigate contradictory data in catalytic applications of this compound?
Discrepancies in catalytic performance (e.g., coupling reactions) often arise from trace moisture or ligand coordination variability. Pre-treat reagents with molecular sieves and use inert atmospheres. Compare results across multiple substrates (e.g., aryl bromides vs. chlorides) and validate with control experiments (e.g., palladium-free systems). Statistical analysis (ANOVA) of replicate trials identifies outliers .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the electrophilic phosphorus center’s susceptibility. Solvent effects (e.g., dielectric constant of DMF vs. THF) are incorporated via the Polarizable Continuum Model (PCM). Compare calculated activation energies with experimental kinetic data (e.g., Arrhenius plots) to refine transition-state geometries .
Q. What role does the adamantyl group play in modulating biological interactions of phosphoramidate derivatives?
The adamantyl group’s rigidity enhances membrane permeability, as shown in fluorophore-conjugated analogs . For enzyme inhibition studies (e.g., phosphatases), synthesize analogs with varying adamantyl substitutions and assess IC₅₀ values via colorimetric assays (e.g., pNPP hydrolysis). Molecular docking (AutoDock Vina) predicts binding affinities to active sites .
Q. How do structural modifications of the phosphoramidic dichloride core impact its reactivity in polymer synthesis?
Vapor-liquid interfacial polycondensation with diols (e.g., bisphenol A) produces polyphosphoesters. Adjusting the adamantyl group’s steric bulk influences polymer viscosity (inherent viscosity η ≈ 0.4–0.8 dL/g). Characterize via GPC (Mw/Mn <1.2) and DSC (Tg ≈ 80–120°C). Taguchi experimental design optimizes molar ratios and reaction time .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Use fume hoods and PPE (nitrile gloves, goggles) due to P–Cl bond hydrolysis releasing HCl.
- Neutralize spills with sodium bicarbonate slurry.
- Store in amber glass under argon at –20°C .
Q. How can researchers troubleshoot low yields in dichloride-mediated coupling reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
